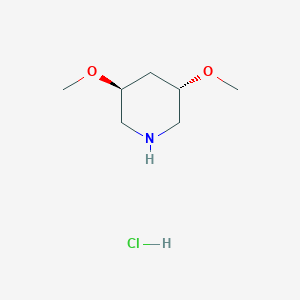

![molecular formula C9H13Cl2N3 B2993458 Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride CAS No. 1185425-82-4](/img/structure/B2993458.png)

Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

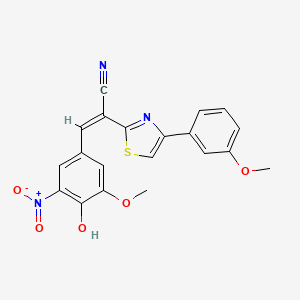

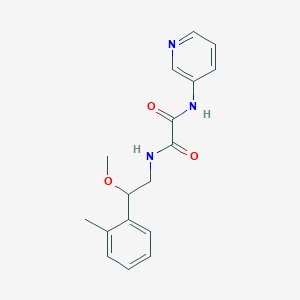

Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride is a chemical compound with the empirical formula C8H13Cl2N3O . It is a solid substance and is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringNCC1=CN(C=CC=C2)C2=N1.[H]Cl.[H]Cl.[H]O[H] . Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various radical reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 238.11 .Scientific Research Applications

Synthesis and Biological Activity

Imidazo[1,2-a]pyridines have been synthesized as potential antiulcer agents. Although some derivatives did not exhibit significant antisecretory activity, they demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models. This highlights their potential application in developing treatments for gastric ulcers (Starrett et al., 1989) Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents.

Pharmacological Properties

The pharmacological properties of imidazo[1,2-a]pyridines have been extensively studied, revealing their application as enzyme inhibitors, receptor ligands, and anti-infectious agents. This underscores the versatility of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry, providing a foundation for the development of novel therapeutic agents (Enguehard-Gueiffier & Gueiffier, 2007) Recent progress in the pharmacology of imidazo[1,2-a]pyridines.

Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based compounds have shown potential as anticholinesterase agents, indicating their relevance in treatments for heart and circulatory failures. Some derivatives exhibited strong AChE and BChE inhibition, suggesting their utility in developing pharmaceuticals targeting cholinesterase enzymes (Kwong et al., 2019) Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation.

Therapeutic Agents

Imidazo[1,2-a]pyridine derivatives have been identified as promising therapeutic agents due to their broad spectrum of biological activities. This scaffold has been used in anticancer, antimicrobial, antiviral, and antidiabetic applications, among others. The versatility and efficacy of these compounds in various medicinal chemistry applications underscore their importance in the development of new drugs (Deep et al., 2016) Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride, also known as 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride, is a complex compound with potential therapeutic applications. Similar imidazo[1,2-a]pyridine derivatives have demonstrated inhibitory activities against enzymes such as acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives can interact with their targets, leading to changes in the function of these enzymes

Biochemical Pathways

Given the inhibitory activities of similar compounds against ache, bche, and lox , it can be inferred that this compound may affect pathways related to these enzymes. These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.

Result of Action

Given the inhibitory activities of similar compounds against ache, bche, and lox , it can be inferred that this compound may have potential therapeutic effects in conditions related to these enzymes.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-imidazo[1,2-a]pyridin-2-yl-N-methylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c1-10-6-8-7-12-5-3-2-4-9(12)11-8;;/h2-5,7,10H,6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLSUUJKFMJAJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN2C=CC=CC2=N1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

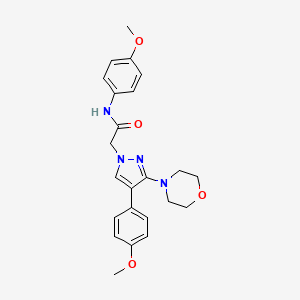

![ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2993375.png)

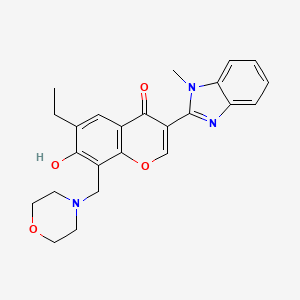

![1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2993393.png)

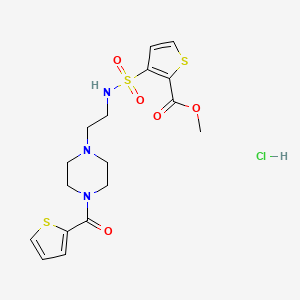

![5-bromo-2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2993394.png)

![Pyrrolo[1,2-b]pyridazine-5-carboxylic acid](/img/structure/B2993398.png)